molecular formula C12H14O4 B3118955 (-)-ETHYL (R)-2-HYDROXY-4-OXO-4-PHENYLBU CAS No. 244277-48-3

(-)-ETHYL (R)-2-HYDROXY-4-OXO-4-PHENYLBU

Cat. No.: B3118955
CAS No.: 244277-48-3
M. Wt: 222.24 g/mol
InChI Key: HEWAMPODKFTBJZ-LLVKDONJSA-N
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Description

(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate (CAS 244277-48-3) is an enantiomerically pure chiral building block of significant importance in pharmaceutical research, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors . This compound serves as a critical precursor in the development of a variety of antihypertensive drugs, including benazepril, cilazapril, and enalapril . Its core value lies in its use as a versatile intermediate that provides the essential (R)-configured stereocenter found in the molecular skeleton of these active pharmaceutical ingredients (APIs) . The primary research application of this compound is in chemo-enzymatic synthesis pathways . It is strategically employed in a key biocatalytic step where the keto group at the 2-position of a precursor is enantioselectively reduced by whole-cell microorganisms to yield this chiral synthon with high optical purity . This efficient and short synthetic sequence offers a practical alternative to methods involving expensive metallic catalysts or multi-step chemical procedures . The compound enables researchers to access high-value chiral targets for the treatment of conditions like hypertension and congestive heart failure . This product is intended for laboratory research purposes only. It is not certified for human or veterinary therapeutic or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAMPODKFTBJZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl R 2 Hydroxy 4 Oxo 4 Phenylbutanoate

Asymmetric Catalytic Synthesis Approaches

The development of asymmetric catalytic methods has been pivotal in the efficient synthesis of enantiomerically pure compounds. For (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate, chemo-catalytic enantioselective hydrogenation stands out as a primary strategy.

Chemo-Catalytic Enantioselective Hydrogenation

Enantioselective hydrogenation provides a direct and atom-economical route to chiral molecules. The focus has been on the reduction of a prochiral precursor, often a diketoester, using a chiral catalyst to induce stereoselectivity.

The enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate is a key step in a cost-effective synthesis of the target molecule. sci-hub.st A related and insightful transformation is the highly enantioselective sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate. This process, catalyzed by a ruthenium complex, yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (94-96% ee). Investigations have shown that this reaction proceeds through a sequential hydrogenation of the carbon-carbon double bond and then the ketone functionality. The temperature of the reaction is a critical parameter in controlling this sequence.

The most successful and widely studied catalyst system for the enantioselective hydrogenation of α-ketoesters, including the precursors to (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate, involves platinum catalysts modified with Cinchona alkaloids. sci-hub.st These alkaloids, such as cinchonidine (B190817) and its derivatives, act as chiral modifiers when adsorbed onto the surface of the platinum catalyst.

The design of these catalyst systems involves the careful selection of the Cinchona alkaloid (the ligand) and the platinum precursor and support (e.g., Pt/Al2O3). The interaction between the alkaloid and the platinum surface creates a chiral environment that directs the hydrogenation of the substrate to preferentially form one enantiomer. The effectiveness of these catalysts is not only due to the induction of enantioselectivity but also a notable acceleration of the reaction rate, a phenomenon known as ligand acceleration.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Cinchona-modified PlatinumEthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutanoate>70% mdpi.com
[NH2Me2]+[{RuCl[(S)-SunPhos]}2(μ-Cl3)](E)-ethyl 2-oxo-4-arylbut-3-enoateethyl 2-hydroxy-4-arylbutyrate94-96%

The mechanism of stereocontrol in Cinchona-modified platinum catalyst systems has been a subject of considerable research. It is generally accepted that a 1:1 interaction between the adsorbed chiral modifier and the substrate molecule is crucial for enantiodifferentiation. researchgate.net

Several models have been proposed to explain how the chiral modifier directs the stereochemical outcome. One prevalent model suggests that the Cinchona alkaloid and the ketoester substrate co-adsorb on the platinum surface. A key interaction is believed to be the formation of a transient diastereomeric complex between the protonated form of the alkaloid's quinuclidine (B89598) nitrogen and the carbonyl group of the substrate. This interaction locks the substrate in a specific orientation on the catalyst surface, exposing one of its prochiral faces to the addition of hydrogen, leading to the preferential formation of one enantiomer. Spectroscopic studies have provided evidence for this substrate-modifier interaction under reaction conditions. The precise nature of the active site and the role of the alkaloid's conformation continue to be areas of active investigation.

Other Asymmetric Chemical Transformations for the Chiral Scaffold Formation

While enantioselective hydrogenation is the most prominently documented asymmetric chemical transformation for this specific chiral scaffold, other methodologies common in asymmetric synthesis are theoretically applicable. These include asymmetric transfer hydrogenation, which utilizes a hydrogen donor other than H2 gas, and asymmetric hydrosilylation followed by hydrolysis. Organocatalysis, employing small chiral organic molecules as catalysts, has also emerged as a powerful tool for various asymmetric transformations. However, specific and detailed examples of these methods for the synthesis of (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate are not extensively reported in the scientific literature, indicating the prevalence of hydrogenation and chemoenzymatic strategies.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations, offering a powerful alternative to purely chemical methods. The synthesis of (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate has been successfully achieved through the enzymatic reduction of a prochiral precursor.

A notable approach involves the enantio- and regiospecific reduction of ethyl 2,4-dioxo-4-phenylbutyrate. nih.gov This diketoester is selectively reduced at the C2-carbonyl group to yield the desired (R)-hydroxyester. Various microorganisms and isolated enzymes have been employed for this purpose, demonstrating high conversions and excellent enantioselectivities. tpcj.orgnih.gov

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), Rhodotorula minuta, and Candida holmii, has been explored. nih.gov These microorganisms contain reductases that can catalyze the asymmetric reduction of the keto group. Furthermore, isolated and often recombinant ketoreductases (KREDs) offer advantages in terms of higher catalyst concentration and purity, leading to improved reaction rates and easier downstream processing. Engineered bi-enzyme coupled systems have also been developed to address cofactor regeneration, a crucial aspect of large-scale enzymatic reductions. tpcj.org

Below is a table summarizing the performance of various biocatalysts in the synthesis of (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate or its precursor.

BiocatalystSubstrateProductConversion/YieldEnantiomeric Excess (ee)Reference
Baker's yeast (Saccharomyces cerevisiae)Ethyl 2,4-dioxo-4-phenylbutyrate(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate80% yield98% nih.gov
Rhodotorula minuta IFO 0920Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate-95%
Candida holmii KPY 12402Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate-94%
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutyrate(R)-Ethyl 2-hydroxy-4-phenylbutanoate95.1% yield99.7% nih.gov
Recombinant E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)Ethyl 2-oxo-4-phenylbutyrate(R)-Ethyl 2-hydroxy-4-phenylbutanoate98.3% conversion99.9% tpcj.org
Stereospecific Carbonyl Reductase (KmCR)Ethyl 2-oxo-4-phenylbutyrate(R)-Ethyl 2-hydroxy-4-phenylbutanoate62% yield≥99.9% nih.gov

Biocatalytic Pathways Involving Hydroxylation or Oxidation

While direct hydroxylation or oxidation to form the target compound is not the predominant biocatalytic route, the preparation of the key precursor, ethyl 2-oxo-4-phenylbutanoate (EOPB), can involve oxidation steps in some chemical syntheses. However, the focus of biocatalysis in this context is overwhelmingly on reductive processes.

Enzyme-Mediated Derivatization of Precursors

The enzyme-mediated reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate is a widely explored and effective method. This transformation is typically achieved using whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases, which exhibit high enantioselectivity.

A variety of microorganisms have been identified as effective catalysts for this reduction. For instance, Pichia pastoris has been successfully used to reduce the keto group at the α-position with high chemo- and enantioselectivity. researchgate.net Similarly, yeasts such as Rhodotorula minuta and Candida holmii have been selected for their ability to produce the desired (R)-enantiomer with high enantiomeric excess. chemicalbook.comresearchgate.net In one study, Rhodotorula minuta IFO 0920 and Candida holmii KPY 12402 produced Ethyl (R)-2-hydroxy-4-phenylbutanoate with enantiomeric excesses of 95% and 94%, respectively. chemicalbook.comresearchgate.net Another notable microorganism is Rhodotorula mucilaginosa CCZU-G5, which has been utilized in an aqueous/organic biphasic system to achieve a conversion of 98.3% and an enantiomeric excess of over 99.0%. researchgate.net

Engineered enzymes and coupled enzyme systems have also been developed to enhance efficiency and cofactor regeneration. A recombinant E. coli strain expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for NADPH regeneration demonstrated a 98.3% conversion rate and a 99.9% enantiomeric excess. nih.gov

Below is a table summarizing the performance of various biocatalysts in the synthesis of Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate.

BiocatalystSubstrateConversion (%)Enantiomeric Excess (ee, %)Reference
Pichia pastoris CBS 704Ethyl 2,4-dioxo-4-phenylbutyrateHighHigh researchgate.net
Rhodotorula minuta IFO 0920Ethyl 2-oxo-4-phenylbutanoate-95 chemicalbook.comresearchgate.net
Candida holmii KPY 12402Ethyl 2-oxo-4-phenylbutanoate-94 chemicalbook.comresearchgate.net
Rhodotorula mucilaginosa CCZU-G5Ethyl 2-oxo-4-phenylbutanoate98.3>99.0 researchgate.net
Engineered E. coli (CpCR-GDH)Ethyl 2-oxo-4-phenylbutanoate98.399.9 nih.gov

Multi-Step Chemical Synthesis Routes

Multi-step chemical syntheses offer alternative pathways to Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate, often starting from readily available chiral or prochiral materials. These routes meticulously build the carbon skeleton and strategically introduce the desired stereochemistry.

Construction of the Carbon Skeleton and Introduction of Stereocenters

Two notable multi-step chemical syntheses have been reported, one commencing with benzaldehyde (B42025) and pyruvic acid, and another utilizing L-malic acid as a chiral starting material.

The synthesis route starting from benzaldehyde and pyruvic acid involves a four-step process:

Condensation: Benzaldehyde and pyruvic acid undergo a condensation reaction under basic conditions to form a β-unsaturated ketone hydrochlorate.

Esterification: The resulting product is then esterified with ethanol (B145695) to yield a β-unsaturated ketoester.

Asymmetric Reduction: A crucial step involves the bio-enzymatic asymmetric reduction of the ketone functionality using a ketoreductase, which establishes the (R)-stereocenter at the hydroxyl group.

Hydrogenation: Finally, the carbon-carbon double bond is hydrogenated to afford the target molecule, Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate. This entire process has been reported to achieve a total yield of 82%.

An alternative approach utilizes L-malic acid, a readily available compound from the chiral pool. While considered a more complex and potentially costly route, it leverages the inherent stereochemistry of the starting material. A patented method describes the use of an optically active acyloxysuccinic anhydride (B1165640), derived from optically active malic acid, as a key intermediate. This anhydride reacts with an aromatic compound in the presence of a Lewis acid to form an optically active 2-acyloxy-4-oxo-4-arylbutyric acid, which can then be converted to the desired product. This method directly incorporates the stereocenter from the chiral starting material into the final product structure.

Transformations and Synthetic Utility of Ethyl R 2 Hydroxy 4 Oxo 4 Phenylbutanoate

Stereoselective Reduction of the 4-Oxo Functionality

The asymmetric reduction of the prochiral ketone at the C4 position of ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate is a pivotal transformation. This reduction can be accomplished through various catalytic methods, with a strong emphasis on biocatalysis due to its potential for high enantioselectivity under mild reaction conditions.

Biocatalytic Reduction to Ethyl (R)-2-Hydroxy-4-Phenylbutanoate ((R)-HPBE)

Biocatalytic methods, employing either whole microbial cells or isolated enzymes, have emerged as a highly effective strategy for the synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE). These approaches offer advantages such as high enantioselectivity, environmental compatibility, and mild reaction conditions.

A variety of microorganisms have been screened for their ability to stereoselectively reduce the 4-oxo group of the substrate.

Candida krusei SW2026: This yeast strain has demonstrated excellent catalytic capability for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE. In an aqueous system, it achieved a high enantiomeric excess (ee) of 99.7% and a yield of 95.1% under optimized conditions (30°C, pH 6.6, and a substrate concentration of 2.5 g/L). To overcome substrate inhibition at higher concentrations, a fed-batch strategy was successfully employed, reaching a product concentration of 12.8 g/L from 20 g/L of substrate without a significant loss in enantioselectivity.

Leuconostoc mesenteroides subsp. dextranicum IFO 3349: This lactic acid bacterium has been shown to stereospecifically convert 2-oxo-4-phenylbutanoate (OPB) to (R)-2-hydroxy-4-phenylbutanoate ((R)-HPB) with high optical purity and in nearly quantitative yield. tandfonline.com Optimization of the culture medium revealed that a composition of 8% glucose and 1% yeast extract significantly enhanced both cell growth and reductive activity. tandfonline.com Under optimized laboratory conditions, this strain could produce up to 39.7 g/L of optically pure (R)-HPB from 40.0 g/L of OPB. tandfonline.com

Screening of Microbial Strains for Bioreduction
MicroorganismSubstrateProductEnantiomeric Excess (ee)YieldKey Findings
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutyrate (OPBE)(R)-HPBE99.7%95.1%High enantioselectivity and yield in an aqueous system. Fed-batch strategy mitigates substrate inhibition.
Rhodotorula minuta IFO 0920Ethyl 2-oxo-4-phenylbutanoate (EOPB)(R)-EHPB95%-Effective in an interface bioreactor system. tandfonline.comtandfonline.com
Candida holmii KPY 12402Ethyl 2-oxo-4-phenylbutanoate (EOPB)(R)-EHPB94%58%Successfully used in a pad-packed interface bioreactor for production. tandfonline.comtandfonline.com
Leuconostoc mesenteroides subsp. dextranicum IFO 33492-oxo-4-phenylbutanoate (OPB)(R)-HPB>99%~99%High conversion and optical purity; optimization of medium significantly improves productivity. tandfonline.com

The use of isolated enzymes, specifically carbonyl reductases, offers a more controlled approach to the stereoselective reduction.

Kluyveromyces marxianus Carbonyl Reductase (KmCR): A stereospecific carbonyl reductase from Kluyveromyces marxianus (KmCR) has been utilized for the asymmetric synthesis of (R)-HPBE. tpcj.orgtpcj.org Optimization of reaction conditions identified 25°C as the optimal temperature, with a substrate concentration of 10.3 g/L and an enzyme concentration of 50 g/L. tpcj.orgtpcj.org The addition of isopropanol (B130326) as a co-solvent at a 10% ratio was found to be beneficial. tpcj.orgtpcj.org Under these optimized conditions, a 62% yield of (R)-HPBE with an optical purity of ≥99.9% was achieved in a short reaction time of 20 minutes. tpcj.orgtpcj.org

Candida parapsilosis Carbonyl Reductase (CpCR): A carbonyl reductase from Candida parapsilosis (CpCR) has been effectively used in a bi-enzyme coupled system for the production of (R)-HPBE. nih.gov This system, which also incorporates a glucose dehydrogenase for cofactor regeneration, demonstrated high catalytic activity. nih.gov The engineered recombinant strain achieved a 98.3% conversion rate and an enantiomeric excess of 99.9% for the conversion of 30 mM OPBE. nih.gov

A critical aspect of enzymatic reductions is the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH).

Glucose Dehydrogenase (GDH) Coupled Systems: A common and effective strategy for coenzyme regeneration is the use of a coupled enzyme system with glucose dehydrogenase (GDH). nih.govnih.gov GDH catalyzes the oxidation of glucose to gluconolactone, which simultaneously reduces NAD(P)+ to NAD(P)H. nih.govnih.gov This regenerated cofactor is then utilized by the primary carbonyl reductase for the reduction of the ketoester. This approach has been successfully applied in the synthesis of (R)-HPBE using both KmCR and CpCR. nih.govresearchgate.net The coupling of GDH not only makes the process more economical but also drives the equilibrium of the main reaction towards product formation. nih.gov

NADH Recycling: The efficient recycling of NADH is paramount for the industrial feasibility of these biocatalytic processes. The GDH-coupled system provides a robust method for continuous NADH supply, with studies showing high total turnover numbers for the nicotinamide cofactor. nih.gov

To enhance the efficiency and yield of the biocatalytic reduction, various process parameters are optimized.

Substrate Concentration: The concentration of the substrate, ethyl 2-oxo-4-phenylbutyrate, can significantly impact the reaction rate and enzyme stability. High substrate concentrations can lead to inhibition or inactivation of the biocatalyst. tpcj.org Fed-batch strategies, where the substrate is added incrementally, have been shown to be effective in overcoming this limitation. researchgate.net

pH and Temperature: The pH and temperature of the reaction medium are crucial for optimal enzyme activity and stability. For the reduction using Candida krusei SW2026, the optimal pH and temperature were found to be 6.6 and 30°C, respectively. For the KmCR-catalyzed reaction, the optimal temperature was determined to be 25°C. tpcj.orgtpcj.org

Inducers and Co-solvents: The expression of the desired reductase in microbial systems can sometimes be enhanced by the addition of inducers to the culture medium. Co-solvents, such as isopropanol, can be added to the reaction mixture to improve the solubility of the hydrophobic substrate and, in some cases, to participate in co-substrate coupled cofactor regeneration. tpcj.orgacs.org

Optimization of Biocatalytic Reduction Parameters
ParameterBiocatalystOptimal ConditionEffect
Substrate ConcentrationCandida krusei SW20262.5 g/L (batch), 20 g/L (fed-batch)Higher concentrations can be inhibitory; fed-batch improves productivity.
pHCandida krusei SW20266.6Maximizes enzyme activity and stability.
TemperatureCandida krusei SW202630°CBalances reaction rate and enzyme stability.
TemperatureKmCR25°COptimal for achieving high yield and optical purity. tpcj.orgtpcj.org
Co-solventKmCR10% IsopropanolEnhances substrate solubility and reaction efficiency. tpcj.orgtpcj.org

Chemocatalytic Reduction of the 4-Oxo Group

While biocatalysis is a prominent method, chemocatalytic approaches for the stereoselective reduction of the 4-oxo group have also been investigated. These methods typically involve the use of chiral catalysts and hydrogen gas or a hydrogen donor.

Enantioselective hydrogenation of ethyl-2-oxo-4-phenylbutyrate (EOPB) has been achieved using a cinchonidine-modified Pt/γ-Al2O3 catalyst in a fixed-bed reactor. This heterogeneous catalytic system allows for easier separation and reuse of the catalyst. Under optimized conditions, a conversion of approximately 95% and an enantiomeric excess of 68% for (R)-(+)-EHPB were obtained. The enantioselectivity was found to be highly dependent on the solvent and hydrogen pressure, with toluene (B28343) being an effective solvent. It is proposed that the competitive adsorption between the solvent and the reactant on the catalyst surface plays a crucial role in determining the enantiomeric excess.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) represents a powerful and widely employed method for the synthesis of chiral alcohols. This technique typically involves the use of a metal catalyst and a hydrogen donor, such as isopropanol or formic acid, to achieve enantioselective reduction of a prochiral ketone.

In the context of ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate synthesis, biocatalytic reductions, which can be considered a form of ATH, are extensively documented. Various microorganisms and isolated enzymes have been shown to effectively catalyze the reduction of ethyl 2-oxo-4-phenylbutanoate with high enantioselectivity. For instance, numerous studies have demonstrated the use of yeast strains like Saccharomyces cerevisiae, Rhodotorula minuta, and Candida holmii for this purpose. chemicalbook.comnih.gov These biocatalytic systems offer mild reaction conditions and high stereoselectivity, often yielding the desired (R)-enantiomer in high enantiomeric excess (ee).

The table below summarizes the performance of different microbial systems in the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.

BiocatalystHydrogen Donor/Co-substrateEnantiomeric Excess (ee) of (R)-EHPBConversion (%)Reference
Rhodotorula minuta IFO 0920Glucose95%- chemicalbook.com
Candida holmii KPY 12402Glucose94%- chemicalbook.com
Candida krusei SW2026Glucose99.7%95.1%

Chemically catalyzed ATH has also been explored for the reduction of α-keto esters. While specific examples for ethyl 2-oxo-4-phenylbutanoate are less common in readily available literature, ruthenium and rhodium complexes with chiral ligands are well-established catalysts for the ATH of a wide range of ketones, offering a viable, though less documented, alternative to biocatalysis for this specific transformation.

Hydride Reductions with Chiral Auxiliaries/Catalysts

Hydride reductions utilizing chiral auxiliaries or catalysts provide another avenue for the enantioselective synthesis of ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate. This approach involves the use of a stoichiometric or catalytic amount of a chiral molecule to control the stereochemical outcome of the reduction.

One strategy involves the use of a chiral auxiliary, which is temporarily attached to the substrate to direct the hydride attack from a specific face. After the reduction, the auxiliary is removed, yielding the chiral product. While conceptually straightforward, the practical application of this method to ethyl 2-oxo-4-phenylbutanoate is not extensively reported in the literature.

A more common approach is the use of a chiral catalyst in conjunction with a hydride source like borane (B79455) or its derivatives. For example, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-known method for the enantioselective reduction of ketones. Although direct application to ethyl 2-oxo-4-phenylbutanoate is not prominently featured, the general success of this method with various ketones suggests its potential applicability.

The majority of research on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate has focused on biocatalytic methods, which consistently provide high enantioselectivities. researchgate.netresearchgate.net

Other Synthetic Manipulations and Derivatizations

The presence of a hydroxyl group, an ester, and a phenyl ring in ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate allows for a range of further synthetic transformations.

Reactions Involving the 2-Hydroxyl Group (e.g., esterification, etherification)

The secondary hydroxyl group at the C2 position is a key site for derivatization.

Esterification: The hydroxyl group can be readily esterified under standard conditions. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. This transformation is useful for protecting the hydroxyl group or for introducing new functional groups.

Etherification: The formation of an ether from the 2-hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. This reaction provides a means to introduce a variety of alkyl or aryl groups at the 2-position, further expanding the synthetic utility of the molecule.

Transformations at the Phenylbutanoate Moiety (e.g., electrophilic aromatic substitution)

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the phenyl ring, usually with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The specific conditions for these reactions would need to be optimized to account for the existing substituent and to control the regioselectivity.

One-Pot Procedures Involving Sequential Transformations

While the literature primarily focuses on the synthesis of ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate itself, its structure is amenable to one-pot sequential transformations. For example, a one-pot procedure could involve the initial asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate, followed by an in-situ derivatization of the newly formed hydroxyl group. Such a sequence would enhance synthetic efficiency by reducing the number of workup and purification steps.

A reported example of a sequential hydrogenation process involves the reduction of (E)-ethyl 2-oxo-4-arylbut-3-enoate. researcher.life In this case, the hydrogenation of both the C=C and C=O bonds occurs sequentially to yield ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. researcher.life This demonstrates the potential for tandem reactions in the synthesis of this class of compounds.

Stereochemical Analysis and Enantiopurity Determination of Ethyl R 2 Hydroxy 4 Oxo 4 Phenylbutanoate

Chromatographic Methods for Enantiomeric Excess (ee) Determination

Chromatographic techniques are powerful tools for the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess (ee). Chiral chromatography, in particular, utilizes chiral stationary phases (CSPs) to achieve differential interaction with the enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioselective analysis of (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate. The separation is typically achieved on a polysaccharide-based chiral stationary phase.

Research Findings:

One of the most effective stationary phases for the resolution of this class of compounds is the Chiralcel OD column, which consists of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

While specific, detailed experimental parameters for the analysis of (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate are not extensively documented in publicly available literature, a general approach can be outlined based on the separation of similar analytes on this column.

Typical HPLC Parameters:

ParameterValue
Column Chiralcel OD
Mobile Phase n-Hexane / 2-Propanol mixtures
Detection UV at 254 nm

The ratio of n-hexane to 2-propanol in the mobile phase is a critical parameter that is optimized to achieve baseline separation of the enantiomers. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. Enantiomeric excesses of 90% to 95% have been reported for this compound when produced via microbial reduction. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers another viable method for determining the enantiomeric excess of volatile compounds like (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Research Findings:

For the analysis of similar hydroxy esters, such as ethyl leucate, chiral GC columns based on γ-cyclodextrin have proven effective. The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.

Hypothetical GC Parameters:

ParameterValue
Column Chiraldex G-TA (or similar γ-cyclodextrin-based column)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Optimized temperature gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

The enantiomeric excess is determined by the relative peak areas of the two enantiomers in the resulting chromatogram.

Spectroscopic Techniques for Absolute and Relative Stereochemical Assignment

Spectroscopic methods are indispensable for the assignment of the absolute and relative stereochemistry of chiral molecules. These techniques provide information about the three-dimensional arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using chiral shift reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemical analysis, the use of chiral shift reagents (CSRs) can enable the differentiation of enantiomers.

Principle:

Chiral shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of a chiral substrate. These diastereomeric complexes are not mirror images and will, therefore, have different NMR spectra. This results in the splitting of signals for corresponding protons in the two enantiomers, allowing for the determination of their relative proportions and thus the enantiomeric excess.

While the application of specific chiral shift reagents for the direct analysis of (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate is not detailed in available research, the general methodology would involve the following steps:

Acquisition of the ¹H NMR spectrum of the enantiomerically enriched sample.

Addition of a small amount of a suitable chiral shift reagent to the NMR tube.

Acquisition of a series of ¹H NMR spectra with increasing concentrations of the CSR.

Observation of the separation of signals for specific protons in the (R) and (S)-enantiomers.

Integration of the separated signals to calculate the enantiomeric excess.

Another NMR-based method for determining absolute configuration involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By forming esters with the hydroxyl group of the analyte, two diastereomers are produced which will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra. Analysis of these chemical shift differences (Δδ = δS - δR) can be used to deduce the absolute configuration of the original alcohol.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that rely on the differential interaction of enantiomers with polarized light.

Optical Rotation:

A chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound and its concentration. The specific rotation, [α], is a standardized measure of this property. For (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate, the specific rotation has been reported.

Reported Optical Rotation Data:

CompoundSpecific Rotation [α]Conditions
(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate-10°neat, at 21°C (D-line of sodium)
(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate-11° to -9°neat, at 20°C (D-line of sodium)

The negative sign of the optical rotation indicates that it is the levorotatory enantiomer. This experimental value can be compared to the literature value for the pure enantiomer to determine the optical purity, which is directly related to the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) versus wavelength and is characterized by positive or negative peaks. The shape and sign of the CD spectrum are unique to a particular enantiomer, making it a powerful tool for assigning absolute configuration by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.

Applications As a Chiral Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

(R)-HPBE is an essential chiral intermediate for the manufacture of numerous angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. nih.govresearchgate.netresearchgate.net These drugs, often referred to as "pril" drugs, include prominent examples like enalapril (B1671234), cilazapril (B1669026), and benazepril (B1667978). nih.govresearchgate.net The (R)-configuration of the hydroxy-phenylbutyl moiety is critical for the biological activity of these inhibitors.

The synthesis of (R)-HPBE itself is a critical step, most commonly achieved via the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (OPBE). nih.gov This transformation is accomplished using various methods, including biocatalytic reductions with enzymes like carbonyl reductases or whole-cell systems, and chemical methods such as asymmetric catalytic hydrogenation. researchgate.netgoogle.comnih.gov Biocatalytic methods are often favored due to their high enantioselectivity, mild reaction conditions, and environmental benignity. nih.gov

MethodCatalyst/MicroorganismKey FindingsEnantiomeric Excess (ee)Reference
Biocatalytic ReductionCarbonyl Reductase (CpCR) with Glucose Dehydrogenase (GDH) for cofactor regenerationEngineered E. coli strain achieved a 98.3% conversion rate. A substrate feeding strategy allowed for a final product concentration of 912 mM.99.9% nih.gov
Microbial ReductionRhodotorula minuta IFO 0920Selected as a highly effective yeast strain for the reduction of EOPB.95% nih.gov
Microbial ReductionCandida holmii KPY 12402Isolated yeast strain demonstrated high efficiency in an interface bioreactor.94% nih.gov
Catalytic AntibodyMonoclonal Antibody NB5Antibody generated by hybridoma technology showed good reduction activity.Not Specified researchgate.net
Asymmetric Catalytic HydrogenationNot specified catalyst with Cinchonidine (B190817) as chiral ligandA chemical route involving high-pressure hydrogenation to produce (R)-HPBE.Not Specified google.com

Once optically pure (R)-HPBE is obtained, it is incorporated into the final drug structures through several key synthetic steps. The general strategy involves activating the hydroxyl group to facilitate a nucleophilic substitution reaction with the respective amino-dicarboxylate core of each drug.

Benazepril Synthesis: A common pathway to benazepril involves a two-step sequence starting from (R)-HPBE. First, the hydroxyl group is converted into a superior leaving group. This is often achieved by reacting (R)-HPBE with trifluoromethanesulfonic anhydride (B1165640) or p-nitrobenzenesulfonyl chloride to form the corresponding triflate or sulfonate ester. google.com This activated intermediate is then condensed with the key benzazepine intermediate, (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate, via nucleophilic substitution to form the protected benazepril molecule. google.comgoogle.com

Cilazapril Synthesis: The synthesis of cilazapril follows a similar logic. One reported method involves reacting (R)-HPBE with the bicyclic amine intermediate, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a] google.comdiazepine-1-carboxylate, under Mitsunobu reaction conditions using triphenylphosphine (B44618) and an azodicarboxylate. google.com An alternative approach first activates the hydroxyl group of (R)-HPBE by converting it to a sulfonyloxy derivative, such as ethyl R-2-(4-nitro benzene (B151609) sulfonyloxy)-4-phenyl butyrate, which then undergoes substitution by the amine intermediate. google.com

Enalapril Synthesis: The industrial synthesis of enalapril typically employs a slightly different, though conceptually related, strategy. It involves a key diastereoselective reductive amination between ethyl 2-oxo-4-phenylbutyrate (OPBE, the precursor to (R)-HPBE) and the dipeptide, L-alanyl-L-proline. google.comchemicalbook.com This reaction, often catalyzed by Raney-Nickel or other hydrogenation catalysts, simultaneously forms the C-N bond and sets the desired (S)-stereocenter of the resulting secondary amine, directly incorporating the crucial chiral fragment equivalent to (R)-HPBE into the final structure. google.comresearchgate.net

Target ACE InhibitorKey Intermediate from (R)-HPBECoupling PartnerKey Reaction TypeReference
BenazeprilEthyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate(3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-benzazepin-2-oneNucleophilic Substitution google.com
Cilazapril(R)-HPBE (in situ activation)(1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a] google.comdiazepine-1-carboxylateMitsunobu Reaction google.com
EnalaprilEthyl 2-oxo-4-phenylbutyrate (precursor to (R)-HPBE)L-alanyl-L-prolineDiastereoselective Reductive Amination google.comchemicalbook.com

Role in the Synthesis of Diverse Bioactive Molecules

While the application of (R)-HPBE is most prominently and extensively documented in the synthesis of the "pril" family of ACE inhibitors, its structure—containing a chiral secondary alcohol, an ester, and a phenylpropyl chain—makes it a potentially versatile intermediate for other complex molecules. Chiral alcohols are fundamental precursors in many areas of pharmaceutical and fine chemical synthesis. nih.gov

However, beyond the well-established routes to ACE inhibitors, specific examples of other distinct classes of bioactive molecules synthesized from (R)-HPBE are not as widely reported in the literature. Its legacy in organic synthesis is, therefore, inextricably linked to its role as the cornerstone chiral fragment for one of the most important classes of cardiovascular drugs developed in the late 20th century.

Advanced Methodological Developments and Process Engineering

Bioreactor Engineering for Enhanced Productivity

The choice and design of a bioreactor are critical for overcoming challenges such as substrate toxicity, product inhibition, and mass transfer limitations in biocatalytic processes. Interface bioreactors and fed-batch systems have been effectively employed to improve the production of chiral alcohols.

Interface Bioreactors

Interface bioreactors provide a promising solution for biotransformations involving hydrophobic substrates that can be toxic to microbial cells. tandfonline.com In this setup, the reaction occurs at the interface between a hydrophilic carrier (like an agar (B569324) plate or a polymer gel) supporting the biocatalyst and a hydrophobic organic solvent containing the substrate. tandfonline.com This configuration effectively alleviates the toxicity of organic compounds and simplifies the separation of the immobilized biocatalyst from the product. tandfonline.com

ParameterValueReference
BiocatalystCandida holmii KPY 12402 tandfonline.comnih.gov
Bioreactor TypePad-packed interface bioreactor tandfonline.com
SubstrateEthyl 2-oxo-4-phenylbutanoate [EOPB] tandfonline.comnih.gov
ProductEthyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB] tandfonline.comnih.gov
Overall Yield58% tandfonline.com
Enantiomeric Excess (e.e.)90% tandfonline.com
Chemical Purity99.1% tandfonline.com

Fed-batch Systems

High concentrations of the substrate, Ethyl 2-oxo-4-phenylbutyrate (OPBE), can inhibit the activity of the biocatalyst. nih.gov To circumvent this issue, a substrate fed-batch strategy is employed. This involves adding an initial amount of the substrate and then continuously feeding it at a controlled rate throughout the reaction. This approach maintains a low, non-inhibitory concentration of the substrate in the reactor while allowing the total product concentration to accumulate to high levels. nih.gov

In a process using a recombinant E. coli strain co-expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH), a fed-batch strategy enabled the conversion of a total substrate concentration of 920 mM, yielding 912 mM of the final product, (R)-HPBE. nih.gov This highlights the effectiveness of fed-batch systems in achieving high product titers that are essential for industrial viability. nih.gov

Solvent System Optimization for Biotransformations

The reaction medium plays a crucial role in the efficiency of biotransformations. Aqueous/organic biphasic systems are frequently optimized to enhance substrate solubility, reduce substrate and product inhibition, and facilitate product recovery. nih.gov

Aqueous/Organic Biphasic Systems

For the asymmetric reduction of related keto-esters, various biphasic systems have been successfully implemented:

An n-butyl acetate/water system was used for the reduction of ethyl 4-chloro-3-oxobutanoate, which prevented the decomposition of the unstable substrate and led to a high product yield of 255 mg/mL with 91% enantiomeric excess. nih.gov

A diisopropyl ether/water two-phase system was effective in the reduction of ethyl 2,4-dioxo-4-phenylbutyrate by baker's yeast, yielding the desired hydroxyester with 98% e.e. and an 80% isolated yield. researchgate.net

An aqueous/octanol biphasic system has been noted for its use in industrial-scale reactions for producing similar chiral alcohols, demonstrating its practical applicability. rsc.org

The use of a biphasic system allows for higher substrate loading and can shift the reaction equilibrium toward product formation, significantly increasing the final yield compared to purely aqueous systems. nih.gov

Enzyme Immobilization and Reusability in Continuous Processes

For biocatalytic processes to be economically feasible, especially in continuous operations, the enzyme must be stable and reusable over multiple cycles. Enzyme immobilization is a key strategy to achieve this. nih.gov Immobilization involves attaching the enzyme to or encapsulating it within an insoluble support material. This facilitates easy separation of the biocatalyst from the reaction mixture and often enhances its stability against changes in temperature and pH. dovepress.com

Various supports and methods have been developed for enzyme immobilization:

Silica (B1680970) Nanoparticles: Co-immobilization of an alcohol dehydrogenase and an amine dehydrogenase on silica nanoparticles allowed the catalyst to be reused for eight cycles, retaining 87% of its initial activity. rsc.org

Organic-Inorganic Hybrid Nanoflowers: A carbonyl reductase and a glucose dehydrogenase were co-immobilized in hybrid nanoflowers. This system showed enhanced stability and retained over 60% of its activity after eight reuse cycles in the synthesis of a chiral alcohol. nih.gov

Magnetic Nanoparticles: Immobilization of enzymes on magnetic nanoparticles offers a straightforward method for recovery using an external magnetic field. One study showed that an immobilized enzyme retained 70% of its activity after 10 cycles of reuse. dovepress.com

These immobilization techniques not only improve the operational stability and reusability of the enzymes but are also crucial for designing efficient continuous-flow reactor systems, which can significantly intensify the process and reduce operational costs. nih.gov

Immobilization SupportEnzyme SystemReusabilityReference
Silica Nanoparticles (SNPs)ADH & AmDHRetained 87% activity after 8 cycles rsc.org
Hybrid Nanoflowers (HNFs)GDH & Carbonyl ReductaseRetained >60% activity after 8 cycles nih.gov
Magnetic NanoparticlesSubtilisin CarlsbergRetained 70% activity after 10 cycles dovepress.com

High-Density Fermentation for Enzyme Production

The productivity of a whole-cell biocatalytic process is directly linked to the concentration of the active enzyme within the cells. High-density fermentation is a well-established strategy to produce large quantities of recombinant enzymes by cultivating microorganisms, typically E. coli, to very high cell densities. nih.govnih.gov

This is generally achieved using a fed-batch cultivation mode where a concentrated nutrient solution is fed to the fermenter, allowing for controlled growth and preventing the accumulation of inhibitory byproducts. eppendorf.comgoogle.com This technique can increase the biomass concentration from 1-2 g/L in a standard shake flask to over 100 g/L in a controlled fermenter. nih.gov

Q & A

Q. What are the recommended synthetic routes for (-)-ETHYL (R)-2-HYDROXY-4-OXO-4-PHENYLBU, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or enzymatic resolution to enforce the R-configuration. Key steps include:
  • Esterification : Reacting 2-hydroxy-4-oxo-4-phenylbutyric acid with ethanol under acid catalysis.
  • Oxidation Control : Use chiral auxiliaries or catalysts to prevent racemization during ketone formation.
  • Purification : Chiral HPLC or recrystallization from ethanol/water mixtures to isolate the enantiomer .
  • Validation : Compare optical rotation ([α]D) with the S-enantiomer (melting point: 35–38°C ) to confirm purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • Methodological Answer :
  • NMR : Focus on δ 1.2–1.4 ppm (ethyl CH3), δ 4.1–4.3 ppm (CH2O of ester), and δ 7.2–7.5 ppm (phenyl protons). The hydroxy proton (δ 2.5–3.0 ppm) may show exchange broadening .
  • IR : Confirm ester carbonyl (∼1740 cm⁻¹) and hydroxy groups (∼3400 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 223.1 (calculated: 222.237 ).

Q. How can X-ray crystallography resolve the absolute configuration of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane.
  • Data Collection : Resolve high-resolution (<1.0 Å) data to detect anomalous scattering effects.
  • Refinement : Apply SHELXL (via the SHELX suite ) for structure solution. Compare the Flack parameter to confirm the R-configuration.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved (e.g., unexpected conformers or polymorphism)?

  • Methodological Answer :
  • Dynamic NMR : Probe temperature-dependent shifts to identify flexible moieties (e.g., ester rotation).
  • Computational Modeling : Use DFT (B3LYP/6-311+G*) to compare theoretical and experimental bond lengths/angles.
  • Powder XRD : Check for polymorphic forms if melting points deviate from literature (e.g., S-enantiomer: 35–38°C ).

Q. What experimental strategies optimize crystallization for challenging derivatives of this compound?

  • Methodological Answer :
  • Solvent Screening : Test binary mixtures (e.g., DCM/methanol) to balance solubility and polarity.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
  • High-Throughput Trials : Use automated platforms to screen >50 conditions (temperature, gradient rates).

Q. How does stereochemistry influence the compound’s reactivity in multi-step syntheses (e.g., as a chiral building block)?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates of R- vs. S-enantiomers in nucleophilic acyl substitutions.
  • Diastereoselectivity : Use the compound in aldol reactions; monitor diastereomer ratios via HPLC.
  • Stability Tests : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and track racemization via polarimetry.

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(-)-ETHYL (R)-2-HYDROXY-4-OXO-4-PHENYLBU
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(-)-ETHYL (R)-2-HYDROXY-4-OXO-4-PHENYLBU

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.